3-Amino-2-(trifluoromethyl)propan-1-ol
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Overview
Description
“3-Amino-2-(trifluoromethyl)propan-1-ol” is an organic compound with the molecular formula C4H8F3NO . It is a type of aminopropanol and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propanol) with an amino group (-NH2) attached to the third carbon and a trifluoromethyl group (-CF3) attached to the second carbon . The molecular weight of the compound is 143.11 .Scientific Research Applications
Corrosion Inhibition
A study synthesized tertiary amines, including derivatives similar to 3-Amino-2-(trifluoromethyl)propan-1-ol, demonstrating their effectiveness in inhibiting carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, serve as anodic inhibitors, with certain derivatives showing up to 95% inhibition efficiency under specific conditions (Gao, Liang, & Wang, 2007).
Fluorescent Markers
Research on fluorescent markers synthesized from cardanol and glycerol, industrial waste products, includes compounds structurally related to this compound. These markers exhibit low acute toxicity across various biological models, suggesting their safe application in biodiesel quality monitoring (Pelizaro et al., 2019).
Antifungal Activity
A study on the synthesis of 1,2,3-Triazole derivatives, including those based on this compound, evaluated their in vitro antifungal activity against Candida strains. The research identified compounds with promising antifungal profiles, suggesting potential for further drug development (Lima-Neto et al., 2012).
Dendrimer Synthesis
Another study focused on the synthesis of 3-amino-propan-1-ol based poly(ether imine) dendrimers, highlighting their non-toxicity and potential for biological applications. These dendrimers could be functionalized with various groups, enhancing their applicability in drug delivery and other biomedical fields (Krishna, Jain, Tatu, & Jayaraman, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
Given its structure, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the trifluoromethyl group and the amino group present in the compound .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-(trifluoromethyl)propan-1-ol may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
2-(aminomethyl)-3,3,3-trifluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(1-8)2-9/h3,9H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHNNDOYJGIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1529181-01-8 |
Source
|
Record name | 3-amino-2-(trifluoromethyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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